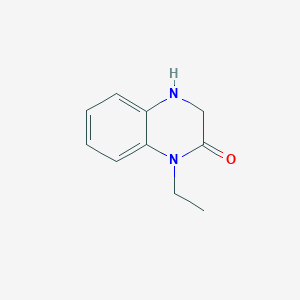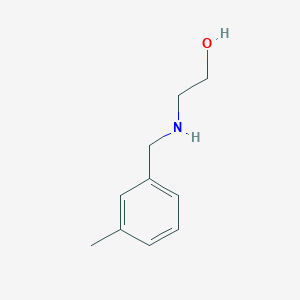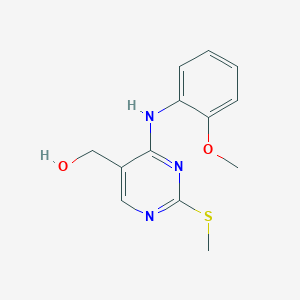
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry. It is known for its unique structural properties, which make it a valuable chiral ligand in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine typically involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst. The catalyst often used is chlorine {(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) . This method ensures high chiral purity and yield, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity while maintaining cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug synthesis and development.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where chiral purity is essential.
Wirkmechanismus
The mechanism by which (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets through its chiral centers. These interactions facilitate asymmetric catalysis, leading to the formation of enantiomerically pure products. The compound’s structure allows it to form stable complexes with various substrates, enhancing its catalytic efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine: This compound has similar structural properties but includes a tosyl group, which can influence its reactivity and applications.
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Another chiral diamine used in asymmetric synthesis, but with different steric and electronic properties.
Uniqueness
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is unique due to its high chiral purity and efficiency in catalysis. Its ability to form stable complexes with a wide range of substrates makes it a versatile and valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
677723-26-1 |
|---|---|
Molekularformel |
C22H22Cl2N2 |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H |
InChI-Schlüssel |
SHNGCXWOHADIKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine](/img/structure/B1497465.png)













